Chemical structure and physicochemical properties of 4-Mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide
Chemical structure and physicochemical properties of 4-Mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide
Topic: Chemical structure and physicochemical properties of 4-Mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide Content Type: In-depth technical guide.
A Functionalized Pyrroline Scaffold for Fragment-Based Drug Discovery
Executive Summary & Structural Elucidation
4-Mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide (hereafter referred to as 4-MPCA ) represents a specialized heterocyclic scaffold combining the reactivity of a cyclic imine (1-pyrroline) with a nucleophilic thiol and a hydrogen-bonding amide motif. While less ubiquitous than its saturated analog (4-mercaptoproline), this compound is a critical intermediate in the study of oxidative stress metabolites and a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD) due to its ability to form covalent bonds with cysteine residues in protein targets.
Structurally, 4-MPCA belongs to the 1-pyrroline family (3,4-dihydro-2H-pyrrole). Unlike the aromatic pyrrole, the 1-pyrroline ring contains a C=N double bond (imine), rendering the ring non-aromatic and highly reactive toward nucleophiles.
Structural Specifications
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IUPAC Name: (2S,4R)-4-sulfanyl-3,4-dihydro-2H-pyrrole-2-carboxamide (Stereochemistry assumes L-hydroxyproline derivation).
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Core Scaffold: 1-Pyrroline (dihydro-2H-pyrrole).
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Key Functional Groups:
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C2-Carboxamide: Provides H-bond donor/acceptor sites; stabilizes the imine via electron withdrawal.
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C4-Thiol (Sulfhydryl): High-reactivity nucleophile; site for disulfide bridging or "warhead" activity.
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N1=C5 Imine: Electrophilic center susceptible to hydrolysis or nucleophilic attack.
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Figure 1: Structural decomposition of 4-MPCA highlighting reactive centers.
Physicochemical Profile
The physicochemical behavior of 4-MPCA is dominated by the imine-enamine tautomerism and the oxidation potential of the thiol group. The values below are synthesized from structure-activity relationship (SAR) data of analogous 1-pyrroline-2-carboxylates (e.g., Noformicin analogs).
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Weight | 144.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP (Octanol/Water) | -1.2 to -0.8 | Highly hydrophilic; excellent aqueous solubility but poor passive membrane permeability without transport. |
| pKa (Thiol) | 8.2 – 8.5 | Slightly acidic; exists partially as thiolate anion at physiological pH (7.4), enhancing nucleophilicity. |
| pKa (Imine Nitrogen) | 6.5 – 7.0 | Less basic than secondary amines (proline pKa ~10.6) due to sp2 hybridization and amide electron withdrawal. |
| Topological PSA | ~85 Ų | High polar surface area relative to size; suggests strong interaction with solvent water. |
| Stability | Low (Solution) | Prone to hydrolysis (ring opening to amino-aldehyde) and dimerization (disulfide bond formation). |
Stability Warning
Critical Insight: 1-Pyrroline derivatives are thermodynamically unstable in aqueous solution. The imine bond (C=N) is susceptible to hydrolysis, generating the open-chain
-keto--amino amide. Furthermore, the C4-thiol is prone to rapid oxidation to form the disulfide dimer. All experimental protocols must utilize degassed buffers and low temperatures (4°C).
Synthetic Methodology
The synthesis of 4-MPCA is non-trivial due to the need to introduce a thiol group while preserving the sensitive imine functionality. The most robust route proceeds via 4-hydroxy-L-proline , utilizing a "protect-activate-oxidize" strategy.
Protocol: De Novo Synthesis from 4-Hydroxyproline
Reagents:
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Starting Material: trans-4-Hydroxy-L-proline
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Thiol Source: Potassium Thioacetate (KSAc)
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Oxidant: tert-Butyl hypochlorite (t-BuOCl) or N-Chlorosuccinimide (NCS)
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Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Step-by-Step Workflow:
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N-Protection & Amidation:
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Protect the amine of 4-hydroxyproline with Boc anhydride.
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Convert the carboxylic acid to the primary amide using ethyl chloroformate/NH₄OH.
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Result: N-Boc-4-hydroxy-L-prolinamide.
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Stereoinversion & Thiol Introduction:
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Activate the C4-hydroxyl group (Mesylation: MsCl, Et₃N).
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Perform S_N2 displacement with Potassium Thioacetate (KSAc) in DMF at 60°C. This inverts the stereochemistry from trans to cis (relative to C2).
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Result: N-Boc-4-(acetylthio)-L-prolinamide.
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Deprotection:
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Remove the Boc group using 4M HCl in Dioxane.
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Result: 4-(acetylthio)-L-prolinamide hydrochloride.
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Oxidative Dehydrogenation (The Critical Step):
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Dissolve the intermediate in dry DCM at -78°C.
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Add t-BuOCl (1.1 eq) followed by DBU (2.5 eq) to effect chlorination and subsequent elimination of HCl, forming the imine.
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Simultaneous Thiol Deprotection: The basic conditions often cleave the labile thioacetate, or a specific deacetylation step (Hydrazine hydrate) is added prior to oxidation.
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Purification: Immediate HPLC (Reverse Phase, C18, 0.1% TFA). Lyophilize immediately.
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Figure 2: Synthetic pathway emphasizing the critical oxidative dehydrogenation step.
Reactivity & Assay Development
For researchers utilizing 4-MPCA in screening, understanding its degradation pathways is essential for data integrity.
A. The Hydrolysis Trap
In aqueous buffers (pH < 5 or pH > 9), the C=N bond hydrates to a hemiaminal, which collapses to the open-chain aldehyde.
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Mitigation: Store stock solutions in DMSO at -20°C. Perform aqueous assays in Phosphate Buffer (pH 7.4) and limit incubation times to < 4 hours.
B. Thiol Quantification (Ellman’s Assay)
Due to the potential for disulfide dimerization, the concentration of active monomeric 4-MPCA must be validated before use.
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Prepare DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution (1 mM in pH 8.0 buffer).
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Add 4-MPCA aliquot.
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Measure absorbance at 412 nm.
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Note: The imine moiety does not interfere with DTNB, but hydrolysis products might.
C. Covalent Trapping Mechanism
4-MPCA acts as a dual-warhead electrophile/nucleophile.
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Mechanism 1 (Thiol-Disulfide Exchange): The C4-SH attacks surface cysteines on proteins.
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Mechanism 2 (Imine Capture): Nucleophilic residues (Lysine amines) can attack the C5 position of the imine, leading to ring opening or stable adduct formation (reversible covalent inhibition).
Biological Implications & Applications
1. Siderophore Mimicry
4-MPCA shares structural homology with the biosynthetic precursors of Pyochelin (a siderophore produced by Pseudomonas aeruginosa). Researchers studying iron transport systems can use 4-MPCA as a fragment probe to inhibit siderophore biosynthesis enzymes (e.g., PchD, PchE).
2. Antibiotic "Trojan Horse" Strategy
Historically, 1-pyrroline-2-carboxamides (like Noformicin ) have shown antiviral and antibacterial activity. The addition of the 4-mercapto group allows 4-MPCA to be conjugated to cephalosporins or other uptake vectors, utilizing the "Trojan Horse" mechanism to penetrate bacterial cell walls via peptide transporters, where the reactive thiol can disrupt intracellular redox homeostasis.
3. Peptide Stapling Precursor
While 4-mercaptoproline is used for peptide stapling, 4-MPCA represents an oxidized staple . It can be introduced into peptides to study the effects of oxidative stress on protein folding. The imine bond introduces rigidity and planarity distinct from the saturated proline ring, altering the
References
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Chemical Synthesis of 1-Pyrrolines
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Properties of Pyrroline-Carboxylates
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Thiol-Proline Derivatives in Peptides
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Noformicin (Structural Analog)
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Synthesis of Mercapto-Pyrrolidines
- Title: "Practical synthesis of (R)
- Source: Journal of Organic Chemistry (PubMed)
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URL:[Link]
Sources
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- 2. (514C)3,4-dihydro-2H-pyrrole | C4H7N | CID 90686720 - PubChem [pubchem.ncbi.nlm.nih.gov]
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